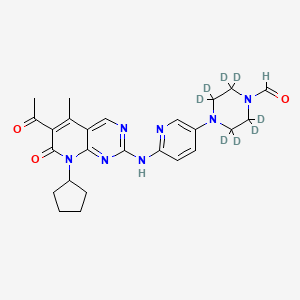

N-Formyl palbociclib-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C25H29N7O3 |

|---|---|

分子量 |

483.6 g/mol |

IUPAC名 |

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]-3-pyridinyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbaldehyde |

InChI |

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |

InChIキー |

KVICSWHDXLNVAO-PMCMNDOISA-N |

異性体SMILES |

[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |

正規SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

what is the molecular weight of N-Formyl palbociclib-d8

For research and drug development professionals, understanding the precise molecular characteristics of compounds and their deuterated analogues is critical. This document provides a concise technical summary of N-Formyl palbociclib-d8 (B590852), focusing on its molecular weight.

N-Formyl palbociclib-d8 is the deuterated form of N-Formyl palbociclib. The "-d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms. This isotopic labeling is a common practice in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, as it can alter the metabolic profile of a drug.

Molecular Properties

The key quantitative data for this compound are summarized in the table below. This information is crucial for a variety of experimental and analytical procedures.

| Property | Value |

| Molecular Formula | C25H21D8N7O3[1][2][3][4][5] |

| Molecular Weight | 483.6 g/mol [2][3][4][6] |

| IUPAC Name | 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-D8-1-carbaldehyde[3] |

A note on the requested format: The query for a molecular weight does not lend itself to the creation of an in-depth whitepaper with experimental protocols or signaling pathway diagrams. Such formats are typically suited for complex biological or chemical processes. The information above directly addresses the core technical question.

References

Synthesis and Characterization of N-Formyl Palbociclib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Formyl palbociclib-d8 (B590852), an important isotopically labeled metabolite of Palbociclib (B1678290). Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. The deuterated analog serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines a proposed synthetic route and detailed analytical methodologies for the characterization of this compound.

Introduction to Palbociclib and its Metabolism

Palbociclib is a key therapeutic agent that functions by inhibiting CDK4/6, which are critical for the cell cycle progression from G1 to S phase. Its mechanism of action involves the dephosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in tumor cell proliferation. The metabolism of palbociclib is primarily hepatic, involving cytochrome P450 3A4 (CYP3A4) and sulfotransferase 2A1 (SULT2A1). Metabolic pathways include oxidation, sulfonation, and to a lesser extent, acylation and glucuronidation. N-formylation represents a potential metabolic or degradative pathway, and the study of its deuterated form is essential for sensitive and accurate quantification in biological matrices.

Synthesis of N-Formyl Palbociclib-d8

The synthesis of this compound is proposed to be a two-step process, starting from commercially available Palbociclib-d8. The key transformation is the formylation of the secondary amine on the piperazine (B1678402) ring.

Proposed Synthetic Pathway

The synthesis involves the direct formylation of Palbociclib-d8. The piperazine moiety of Palbociclib-d8 contains a secondary amine that can be readily formylated using a suitable formylating agent.

Reaction Scheme:

Palbociclib-d8 + Formylating Agent → this compound

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on general formylation procedures for secondary amines.

Materials:

-

Palbociclib-d8 (starting material)

-

Ethyl formate (B1220265) (formylating agent)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

Magnetic stirrer with heating mantle

Procedure:

-

To a solution of Palbociclib-d8 (1.0 eq) in toluene, add an excess of ethyl formate (5.0 eq).

-

Set up the reaction mixture with a Dean-Stark apparatus to remove the ethanol (B145695) byproduct.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound and to monitor the reaction progress.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Table 1: Predicted HPLC Data

| Compound | Retention Time (min) | Purity (%) |

| Palbociclib-d8 | 8.5 | >99 |

| This compound | 9.2 | >98 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 100-1000.

-

Data Analysis: Determine the exact mass of the protonated molecular ion [M+H]+.

Table 2: Predicted Mass Spectrometry Data

| Compound | Molecular Formula | Calculated Exact Mass [M+H]+ | Observed Exact Mass [M+H]+ |

| This compound | C25H21D8N7O3 | 484.2958 | 484.2955 (Predicted) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of this compound. The presence of a formyl proton signal and the disappearance of the N-H proton of the piperazine ring are key diagnostic features.

Experimental Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | Formyl proton (-CHO) |

| ~7.0-8.0 | m | 4H | Aromatic protons |

| ~4.0 | m | 1H | Cyclopentyl CH |

| ~3.8 | m | 4H | Piperazine protons adjacent to formyl group |

| ~3.4 | m | 4H | Other piperazine protons |

| ~2.6 | s | 3H | Acetyl protons (-COCH₃) |

| ~2.4 | s | 3H | Methyl protons on pyridopyrimidine ring |

| ~1.5-2.2 | m | 8H | Cyclopentyl protons |

Note: The signals for the deuterated positions on the piperazine ring will be absent in the ¹H NMR spectrum.

Visualizations

Signaling Pathway of Palbociclib

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

N-Formyl Palbociclib-d8: A Technical Guide to a Key Palbociclib Degradation Product for Researchers and Drug Development Professionals

Introduction

Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The chemical stability and impurity profile of such a critical therapeutic agent are of utmost importance for ensuring its safety and efficacy. One such notable impurity is N-Formyl palbociclib, a degradation product that can arise during the formulation of the final drug product. This technical guide provides an in-depth overview of N-Formyl palbociclib, with a particular focus on its deuterated analogue, N-Formyl palbociclib-d8 (B590852), and its crucial role in the analytical monitoring of palbociclib. While palbociclib undergoes extensive metabolism in vivo, N-Formyl palbociclib is primarily recognized as a product of chemical degradation rather than a biological metabolite.

The Genesis of N-Formyl Palbociclib: A Degradation Pathway

N-Formyl palbociclib has been identified as a principal degradation impurity in solid dosage forms of palbociclib. Its formation is often attributed to the interaction between the active pharmaceutical ingredient (API) and certain excipients, particularly reducing sugars, through a process known as the Maillard reaction. This chemical transformation underscores the importance of formulation studies and stringent quality control during drug manufacturing. The presence of such impurities needs to be carefully monitored to ensure the stability and safety of the final pharmaceutical product.

The Role of N-Formyl Palbociclib-d8 in Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry. This compound, a deuterated version of the N-Formyl impurity, serves as an invaluable tool for researchers and analytical scientists. Its utility is multifaceted:

-

Internal Standard: In liquid chromatography-mass spectrometry (LC-MS/MS) methods, this compound is the ideal internal standard for the accurate quantification of the N-Formyl palbociclib impurity in drug products. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus correcting for any variability in the analytical process.

-

Reference Standard: High-purity N-Formyl palbociclib and its deuterated analogue are essential as reference standards for the identification and quantification of this impurity during quality control testing of palbociclib formulations.

Palbociclib's Metabolic Fate: A Contrast to Degradation

To provide a comprehensive understanding, it is crucial to differentiate the chemical degradation pathway leading to N-Formyl palbociclib from the metabolic pathways of palbociclib in the human body. Palbociclib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A and the sulfotransferase SULT2A1. The main metabolic pathways include oxidation and sulfonation, with minor contributions from acylation and glucuronidation. A study investigating the in vitro and in vivo metabolism of palbociclib identified 14 metabolites, formed through hydroxylation, oxidation, sulphation, N-dealkylation, acetylation, and carbonylation pathways.[1] This contrasts with the formation of N-Formyl palbociclib, which is a result of chemical degradation.

Experimental Protocols

Synthesis of N-Formyl Palbociclib

A general method for the preparation of N-Formyl palbociclib involves the formylation of palbociclib. The process typically includes the following steps:

-

Reaction Setup: Palbociclib (free base or a salt) is dissolved in a suitable reaction solvent.

-

Formylating Agent: A formylating agent is added to the solution.

-

Reaction Conditions: The mixture is heated to a temperature ranging from 30 to 150°C to facilitate the reaction.

-

Purification: Upon completion of the reaction, the target product, N-Formyl palbociclib, is isolated and purified using standard techniques such as column chromatography and recrystallization to achieve high purity.

The synthesis of the deuterated analogue, this compound, would follow a similar procedure, starting with the appropriately deuterated palbociclib precursor.

Analytical Method for Quantification of Palbociclib and its Impurities

A validated stability-indicating liquid chromatography method is essential for the determination of palbociclib and its degradation products.

Table 1: Quantitative Data - Example LC-MS/MS Parameters for Palbociclib Analysis

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive electrospray ionization (ESI+) |

| MRM Transition (Palbociclib) | m/z 448.3 → 380.2 |

| MRM Transition (Internal Standard) | e.g., Palbociclib-d8: m/z 456.3 → 388.2 |

Visualizing Key Pathways and Workflows

Palbociclib's Mechanism of Action: CDK4/6 Inhibition

Caption: Palbociclib inhibits CDK4/6, preventing Rb phosphorylation and cell cycle progression.

General Workflow for Impurity Identification

Caption: A typical workflow for the identification and control of drug degradation products.

Conclusion

N-Formyl palbociclib is a critical process-related impurity and degradation product of palbociclib that requires careful monitoring to ensure the quality and stability of the final drug product. The deuterated analogue, this compound, plays a pivotal role as an internal standard in the development and validation of robust analytical methods for the quantification of this impurity. Understanding the distinction between the chemical degradation pathways and the in vivo metabolic fate of palbociclib is essential for researchers, scientists, and drug development professionals involved in the lifecycle of this important anticancer agent. This technical guide provides a foundational understanding of N-Formyl palbociclib and highlights the importance of its deuterated form in maintaining the high standards of pharmaceutical quality and patient safety.

References

Physicochemical Properties of Deuterated Palbociclib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib (B1678290), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Deuteration of small molecule inhibitors is an emerging strategy to enhance their pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of palbociclib and explores the anticipated characteristics of its deuterated analogue. While specific experimental data for deuterated palbociclib is not extensively available in public literature, this guide synthesizes known data for palbociclib and discusses the potential impact of deuterium (B1214612) substitution on its key physicochemical parameters. Detailed experimental protocols for the characterization of these properties are also provided, alongside visualizations of the CDK4/6 signaling pathway and a typical analytical workflow for deuterated compounds.

Introduction

Palbociclib is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the transition from the G1 to the S phase of the cell cycle and inducing cell cycle arrest.[2][3][4] This mechanism of action has proven effective in the treatment of HR+, HER2- breast cancer.[5]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to modulate a molecule's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by cytochrome P450 (CYP) enzymes, a phenomenon known as the kinetic isotope effect.[6][7] This can result in improved pharmacokinetic properties, such as a longer half-life and reduced formation of certain metabolites.[8][9] While the primary focus of deuteration is on pharmacokinetics, this modification can also subtly influence the physicochemical properties of a molecule.[6]

This guide summarizes the known physicochemical properties of palbociclib and provides a framework for understanding the potential properties of deuterated palbociclib.

Comparative Physicochemical Properties

The following table summarizes the available quantitative data for palbociclib. Data for deuterated palbociclib is largely unavailable in the public domain; therefore, this table highlights the known values for the parent compound and indicates the areas where changes may be anticipated upon deuteration.

| Property | Palbociclib | Deuterated Palbociclib | Potential Impact of Deuteration |

| pKa | 7.4 (secondary piperazine (B1678402) nitrogen), 3.9 (pyridine nitrogen) | Not publicly available | Minimal change expected, as pKa is primarily influenced by electronic effects which are not significantly altered by deuteration. |

| Aqueous Solubility | pH-dependent: > 0.7 mg/mL (pH 4.3) to < 0.002 mg/mL (pH 9.0) | Not publicly available | May be slightly altered. Studies on other deuterated compounds have shown both increases and decreases in solubility.[6] |

| LogP (1-octanol/water) | 0.99 (at pH 7.4) | Not publicly available | Minor changes may occur due to subtle alterations in intermolecular forces. |

| Melting Point (°C) | 263-266 | Not publicly available | May be slightly lower. Deuteration has been observed to decrease the melting point in some organic molecules.[6] |

| Crystal Structure | Crystalline solid | Not publicly available | The overall crystal packing is expected to be very similar to palbociclib. |

Signaling Pathway and Mechanism of Action

Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates this pathway and the mechanism of action of palbociclib.

References

- 1. Palbociclib - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Ibrance (Palbociclib): First CDK4 and CDK6 Inhibitor FDA Approved for the Treatment of Postmenopausal Women with Metastatic Breast Cancer - The Oncology Pharmacist [theoncologypharmacist.com]

- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review) | Syroeshkin | Drug development & registration [pharmjournal.ru]

- 9. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Landscape of N-Formyl Palbociclib-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Formyl palbociclib-d8 (B590852), a deuterated metabolite of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, palbociclib (B1678290). This document delves into its chemical identity, sourcing, and relevant experimental methodologies, offering a valuable resource for researchers engaged in drug metabolism studies, pharmacokinetic analyses, and the development of related therapeutic agents.

Chemical and Physical Data

N-Formyl palbociclib-d8 is the deuterated form of N-Formyl palbociclib, a known impurity and metabolite of palbociclib. While a specific CAS number for the deuterated variant is not consistently available, the non-deuterated form is identified by CAS number 2174002-16-3 .[1] Suppliers often reference the deuterated compound under the CAS number of its non-deuterated counterpart or may not assign a specific one.

A summary of the key quantitative data for both N-Formyl palbociclib and its deuterated analog is presented below for easy comparison.

| Property | N-Formyl Palbociclib | This compound |

| CAS Number | 2174002-16-3[1] | Not consistently assigned |

| Molecular Formula | C25H29N7O3 | C25H21D8N7O3 |

| Molecular Weight | 475.54 g/mol | 483.6 g/mol [2] |

Sourcing and Availability

This compound is available from a range of specialized chemical suppliers that provide stable isotope-labeled compounds for research and analytical purposes. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its identity, purity, and isotopic enrichment.

Table of Potential Suppliers:

| Supplier | Website |

| Clearsynth | --INVALID-LINK-- |

| Simson Pharma | --INVALID-LINK-- |

| ARTIS STANDARDS | --INVALID-LINK-- |

| MedchemExpress | --INVALID-LINK-- |

| Transfochem | --INVALID-LINK-- |

Experimental Protocols

Synthesis of N-Formyl Palbociclib

A method for the preparation of N-Formyl palbociclib has been detailed in patent CN110997666A.[3] This process can be adapted for the synthesis of the deuterated analog by utilizing a deuterated formylating agent.

Materials:

-

Palbociclib free base or a salt of palbociclib

-

Reaction solvent

-

Formylating agent (e.g., formic acid)

-

Deuterated formylating agent for the d8 variant (e.g., deuterated formic acid)

Procedure:

-

Add palbociclib free base or a salt of palbociclib to a reaction solvent with the formylating agent.

-

Heat the reaction mixture to a temperature between 30-150 °C (preferably 90-120 °C) and allow the reaction to proceed.[3]

-

Upon completion of the reaction, the target product, N-Formyl palbociclib, is separated.

-

Purification can be achieved through conventional methods such as column chromatography and recrystallization to obtain a high-purity sample.[3]

For the synthesis of this compound, a similar protocol would be followed, substituting the standard formylating agent with a deuterated equivalent.

Quantification by LC-MS/MS

Deuterated internal standards like this compound are invaluable for quantitative analysis of palbociclib and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow:

Key Parameters for LC-MS/MS Method (based on published methods for palbociclib):

-

Sample Preparation: Protein precipitation of plasma samples is a common and effective method.[4][5]

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.[4]

-

Mass Spectrometry: Detection is carried out using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) operating in positive ion mode.[4]

Signaling Pathway of Palbociclib

Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6] Its primary mechanism of action involves the inhibition of the retinoblastoma (Rb) protein phosphorylation, which in turn prevents cell cycle progression from the G1 to the S phase. This ultimately leads to a decrease in tumor cell proliferation.[6][7]

This technical guide serves as a foundational resource for professionals working with this compound. The provided information on its chemical properties, suppliers, experimental protocols, and the underlying signaling pathway of its parent compound will aid in the design and execution of future research in drug development and metabolism.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]

- 4. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Therapeutic Challenge with a CDK 4/6 Inhibitor Induces an RB-dependent SMAC Mediated Apoptotic Response in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Profile of N-Formyl Palbociclib: A Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl palbociclib (B1678290) is recognized primarily as a minor metabolite and a process-related impurity of palbociclib, a first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer. While the biological activity of palbociclib is well-characterized, leading to cell cycle arrest and tumor growth inhibition, direct experimental data on the specific biological activities of N-Formyl palbociclib is notably scarce in publicly available literature. This technical guide provides a comprehensive overview of the known information regarding N-Formyl palbociclib, placing it within the broader context of its parent compound. This document summarizes the established mechanism of action of palbociclib, its metabolism, and the current understanding of N-Formyl palbociclib's role as a metabolite and a pharmaceutical impurity. Detailed experimental protocols for the synthesis of N-Formyl palbociclib, crucial for its use as a reference standard, are also provided.

Introduction: The Clinical Significance of Palbociclib

Palbociclib (Ibrance®) is an oral, selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1][2] In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D, which in turn activates CDK4/6.[1] This activation leads to the phosphorylation of the retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from the G1 to the S phase of the cell cycle, ultimately leading to cell division.[1][3] By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, inducing G1 cell cycle arrest and thereby suppressing the proliferation of cancer cells.[4][5]

The Emergence of N-Formyl Palbociclib: A Metabolite and Impurity

N-Formyl palbociclib has been identified as a minor circulating metabolite of palbociclib in humans.[6] The metabolism of palbociclib is extensive, primarily involving oxidation and sulfonation, with N-formylation being a minor pathway.[7][8] In addition to its metabolic origin, N-Formyl palbociclib is also a known process-related impurity that can form during the manufacturing and storage of palbociclib solid dosage forms, particularly in the presence of certain excipients.[9][10] Consequently, its synthesis and characterization are crucial for quality control and impurity profiling in the pharmaceutical industry.[11]

Biological Activity Profile: A Comparative Overview

A significant knowledge gap exists regarding the direct biological activity of N-Formyl palbociclib. To date, no published in vitro or in vivo studies have specifically detailed its pharmacological effects, including its potential to inhibit CDK4/6 or other kinases. An in silico analysis of palbociclib metabolites suggested potential toxicities, but experimental validation is lacking.[8] The primary focus of research on N-Formyl palbociclib has been on its detection and synthesis as a reference standard.[9][11]

In contrast, the biological activity of the parent compound, palbociclib, has been extensively documented.

Data Presentation: Quantitative Biological Data

| Parameter | Palbociclib | N-Formyl Palbociclib | Reference |

| Target | Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6) | Not Determined | [12] |

| IC50 (CDK4/cyclin D1) | 11 nM | Not Determined | [12] |

| IC50 (CDK6/cyclin D2) | 15 nM | Not Determined | [12] |

| Cellular Effect | G1 cell cycle arrest, Induction of senescence | Not Determined | [4][13] |

| Primary Metabolism | Oxidation and Sulfonation (CYP3A and SULT2A1) | - | [7] |

| Role | Active Pharmaceutical Ingredient | Minor Metabolite, Process Impurity | [6][9] |

Signaling Pathways and Logical Relationships

To understand the biological context of N-Formyl palbociclib, it is essential to visualize the established mechanism of action of its parent compound, palbociclib.

Experimental Protocols

While protocols for assessing the biological activity of N-Formyl palbociclib are not available, its synthesis is well-documented in patent literature, which is critical for its use as a reference standard in analytical testing.

Synthesis of N-Formyl Palbociclib

The following protocols are adapted from patent literature and are intended for research purposes.

Protocol 1: Formylation using Formic Acid [11]

-

Reaction Setup: Add 1g of palbociclib free base to 35mL of formic acid in a suitable reaction vessel.

-

Heating: Heat the reaction mixture to 110°C and maintain for 18 hours.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, remove the formic acid using a freeze dryer.

-

Purification: Recrystallize the resulting residue from 30mL of methanol (B129727) to yield N-Formyl palbociclib.

-

Reported Yield: 65%

-

Reported Purity (HPLC): 95.7%

-

Protocol 2: Formylation using Ethyl Formate (B1220265) [11]

-

Reaction Setup: Dissolve 1g of palbociclib free base in 80mL of N,N-dimethylformamide (DMF). Add 3mL of ethyl formate.

-

Heating: Heat the mixture to 90°C and react for 20 hours.

-

Monitoring: Monitor the reaction by HPLC.

-

Work-up: Remove DMF and unreacted ethyl formate via freeze-drying.

-

Purification: Recrystallize the solid product from 40mL of an ethanol-water mixture (1:1, v/v) to obtain N-Formyl palbociclib.

-

Reported Yield: 57%

-

Reported Purity (HPLC): 91.3%

-

Analytical Workflow for Impurity Detection

The primary application of synthesized N-Formyl palbociclib is in the quality control of palbociclib drug products.

Conclusion and Future Directions

N-Formyl palbociclib is a molecule of significant interest in the pharmaceutical sciences, not for its therapeutic potential, but for its role as a minor metabolite and a critical quality attribute in the production of palbociclib. The current body of scientific literature lacks direct evidence of its biological activity, including its affinity for CDK4/6 or any potential off-target effects.

Future research efforts should be directed towards filling this knowledge gap. In vitro kinase assays could definitively determine whether N-Formyl palbociclib retains any inhibitory activity against CDK4/6 or other kinases. Furthermore, cell-based assays would be invaluable in assessing its effects on cell cycle progression and proliferation. A thorough understanding of the biological and toxicological profile of N-Formyl palbociclib is essential for a complete safety assessment of the palbociclib drug product. Until such studies are conducted, N-Formyl palbociclib will primarily be considered from a quality and control perspective within the field of drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Analysis of the selection of CDK4/6 inhibitors based on experience using palbociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tga.gov.au [tga.gov.au]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In vitro and in vivo metabolic investigation of the Palbociclib by UHPLC-Q-TOF/MS/MS and in silico toxicity studies of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Palbociclib Induces Senescence in Melanoma and Breast Cancer Cells and Leads to Additive Growth Arrest in Combination With Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Palbociclib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (B1678290) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that is used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer. The chemical stability of a drug substance like palbociclib is a critical attribute that can impact its safety, efficacy, and shelf-life. Understanding the degradation pathways of palbociclib is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential impurities. This technical guide provides a comprehensive overview of the known degradation pathways of palbociclib under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The information presented herein is compiled from forced degradation studies and is intended to be a valuable resource for professionals involved in the research, development, and quality control of palbociclib.

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation.[1][2] These studies are crucial for:

-

Elucidating the intrinsic stability of the molecule.[2]

-

Developing and validating stability-indicating analytical methods.[1][2]

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should typically aim for 5-20% degradation of the drug substance to ensure that the degradation products are detectable without being overly complex.[1]

Oxidative Degradation Pathway

Palbociclib has been shown to be susceptible to oxidative degradation.[3][4][5][6] The primary degradation products formed under oxidative stress are N-oxides.[5][6] Specifically, the nitrogen atoms in the pyridine (B92270) and piperazine (B1678402) rings are susceptible to oxidation.

Two major oxidative degradation products have been identified:

The formation of these N-oxides is a common degradation pathway for molecules containing pyridine and piperazine moieties when exposed to oxidizing agents such as hydrogen peroxide.

Hydrolytic Degradation Pathway

The stability of palbociclib under hydrolytic conditions varies depending on the pH. Some studies have reported degradation under both acidic and basic conditions, while others have found it to be relatively stable.[3][4] One study identified a degradation product with an m/z of 503 under hydrolytic stress, suggesting the addition of three water molecules.[4] However, the exact structure of this degradant was not fully elucidated. Another study reported the formation of a degradation product under acidic and basic conditions, designated as DP-I, but did not provide a definitive structure.[4]

Further investigation is required to fully characterize the degradation products and establish a definitive hydrolytic degradation pathway for palbociclib.

Photolytic and Thermal Degradation

Information regarding the specific degradation products of palbociclib under photolytic and thermal stress is limited in the reviewed literature. Several studies have indicated that palbociclib is relatively stable under these conditions, with no significant degradation observed.[3] However, it is important to note that the absence of degradation in these specific studies does not preclude the possibility of degradation under more strenuous photolytic or thermal conditions. As per ICH guidelines, photostability testing is a critical component of stress testing.[7]

Summary of Quantitative Degradation Data

The following table summarizes the quantitative data from various forced degradation studies on palbociclib. It is important to note that direct comparison between studies may be challenging due to variations in experimental conditions.

| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Identified Degradants | Analytical Method | Reference |

| Oxidative | 30% H₂O₂ at 70°C | 1 hour | 23.82 | Not specified | RP-HPLC | [8] |

| Oxidative | 30% H₂O₂ at ambient temp. | 24 hours | Significant | DP-III (m/z 46) | LC-MS/MS | [4] |

| Oxidative | Not specified | Not specified | Not specified | Palbociclib Pyridine N-oxide, Palbociclib Piperazine N-oxide | Not specified | [5][6] |

| Acid Hydrolysis | 1N HCl at 70°C | 24 hours | Significant | DP-I (m/z 503) | LC-MS/MS | [4] |

| Base Hydrolysis | 1N NaOH at 70°C | 24 hours | Significant | DP-I (m/z 503) | LC-MS/MS | [4] |

| Neutral Hydrolysis | Water at 70°C | 24 hours | Stable | - | LC-MS/MS | [4] |

| Thermal | 105°C | 3 hours | Stable | - | LC-MS/MS | [4] |

| Photolytic | Sunlight | 24 hours | Stable | - | LC-MS/MS | [4] |

Experimental Protocols for Forced Degradation Studies

The following is a generalized experimental protocol for conducting forced degradation studies on palbociclib, based on methodologies reported in the literature.[4][8]

1. Sample Preparation:

-

Prepare a stock solution of palbociclib in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix the palbociclib stock solution with an equal volume of 1N hydrochloric acid. Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.

-

Base Hydrolysis: Mix the palbociclib stock solution with an equal volume of 1N sodium hydroxide. Heat the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). After the stress period, cool the solution to room temperature and neutralize it with an appropriate amount of 1N hydrochloric acid.

-

Oxidative Degradation: Mix the palbociclib stock solution with an equal volume of 30% hydrogen peroxide. Keep the solution at a specified temperature (e.g., 70°C or ambient) for a defined period (e.g., 1-24 hours).

-

Thermal Degradation: Expose the solid palbociclib powder to dry heat in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 3 hours). After exposure, dissolve the powder in a suitable solvent.

-

Photolytic Degradation: Expose the palbociclib solution or solid powder to sunlight or a photostability chamber for a defined period (e.g., 24 hours). A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.

3. Analytical Method:

-

Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a photodiode array (PDA) detector is commonly used.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile, methanol) is used.

-

Detection: The eluate is monitored at a wavelength where palbociclib and its degradation products show significant absorbance (e.g., 266 nm).

-

Mass Spectrometry: For identification and characterization of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique.

4. Data Analysis:

-

The percentage of degradation is calculated by comparing the peak area of palbociclib in the stressed sample to that of an unstressed control sample.

-

The retention times and UV spectra of the degradation products are recorded.

-

The mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products are determined using LC-MS/MS to elucidate their structures.

Conclusion

This technical guide provides a summary of the current understanding of palbociclib degradation pathways based on available scientific literature. The primary degradation pathway identified is oxidation, leading to the formation of N-oxides. While hydrolytic degradation has been observed, the specific products and mechanisms are not yet fully elucidated. Palbociclib appears to be relatively stable under thermal and photolytic stress in the reported studies.

For professionals in drug development and quality control, it is crucial to employ robust, stability-indicating analytical methods capable of separating and quantifying palbociclib from its potential degradation products. Further research is warranted to fully characterize the degradation products formed under all stress conditions and to elucidate the complete degradation pathways. This knowledge will contribute to the development of more stable formulations and ensure the quality and safety of palbociclib for patients.

References

The Role of N-Formyl Palbociclib in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (B1678290), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1] Its mechanism of action involves the inhibition of the CDK4/6-retinoblastoma (Rb) protein pathway, leading to cell cycle arrest at the G1 phase and subsequent suppression of tumor growth.[1][2] During the development and manufacturing of palbociclib solid dosage forms, the formation of impurities is a critical aspect that requires rigorous control to ensure the safety and efficacy of the final drug product. One such impurity of significant interest is N-Formyl palbociclib.

This technical guide provides an in-depth analysis of the role of N-Formyl palbociclib in drug development, focusing on its formation, detection, and control. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals involved in the formulation, analytical development, and quality control of palbociclib-based therapeutics.

N-Formyl Palbociclib: A Critical Degradation Impurity

N-Formyl palbociclib is a degradation product formed from the reaction of palbociclib with certain excipients commonly used in solid dosage formulations.[3][4] Specifically, it is the result of a Maillard reaction between the secondary amine on the piperazine (B1678402) ring of palbociclib and reducing sugars, such as lactose.[3][4] The presence of heat and humidity can accelerate this reaction, leading to an increase in the levels of N-Formyl palbociclib over time.[3][4]

The formation of this impurity is a critical quality attribute (CQA) that must be carefully monitored and controlled throughout the drug development process, from formulation development to commercial manufacturing and stability testing.[3]

Quantitative Data Summary

The control of impurities in pharmaceutical products is governed by international regulatory guidelines, primarily those from the International Council for Harmonisation (ICH). The acceptable limits for impurities are determined based on the maximum daily dose of the drug.

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Drug Impurities [5][6]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |

| > 1 g | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds and can vary based on the toxicity of the impurity.

In the case of N-Formyl palbociclib, patent literature suggests that under suboptimal formulation and storage conditions, its levels can exceed 0.20% and even reach up to 0.5%.[3][4] Stabilized formulations, however, have been developed to maintain the level of this impurity below 0.1%.[3]

Experimental Protocols

Synthesis of N-Formyl Palbociclib Reference Standard

The synthesis of N-Formyl palbociclib is essential for its use as a reference standard in analytical methods for identification and quantification. The following is a representative protocol based on patent literature.[3]

Objective: To synthesize N-Formyl palbociclib for use as a reference standard.

Materials:

-

Palbociclib free base

-

Formic acid

-

Column chromatography apparatus (Silica gel)

Procedure:

-

Add 1 gram of palbociclib free base to 30 mL of formic acid.

-

Heat the reaction mixture to 105°C and maintain for 20 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, remove the formic acid using a rotary evaporator.

-

Purify the residue using column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of dichloromethane and methanol (10:1, v/v).

-

Collect the fractions containing the purified N-Formyl palbociclib.

-

Evaporate the solvent to obtain the solid N-Formyl palbociclib.

-

Characterize the final product using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Table 2: Summary of N-Formyl Palbociclib Synthesis Conditions from Patent Literature [3][4]

| Starting Material | Reagents | Temperature (°C) | Time (hours) | Purification Method | Purity (%) | Yield (%) |

| Palbociclib free base | Formic acid | 105 | 20 | Column Chromatography | 99.5 | 68 |

| Palbociclib free base | Formic acid | 110 | 18 | Recrystallization (Methanol) | 95.7 | 65 |

| Palbociclib hydrochloride | Formic acid, Acetic anhydride | 110 | 19 | Recrystallization (DMF) | 91.7 | 51 |

Analytical Method for Detection and Quantification of N-Formyl Palbociclib

A validated, stability-indicating HPLC method is crucial for the accurate detection and quantification of N-Formyl palbociclib in palbociclib drug products.

Objective: To detect and quantify N-Formyl palbociclib in a palbociclib solid dosage form.

Instrumentation and Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a UV detector.

-

Column: Waters Xterra MS C18, 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water (v/v).[3]

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient Program: A gradient elution is typically used to separate the impurity from the active pharmaceutical ingredient (API) and other potential degradants.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of the N-Formyl palbociclib reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and crush a number of palbociclib tablets (or empty the contents of capsules) to obtain a fine powder. Dissolve a portion of the powder equivalent to a known amount of palbociclib in the diluent. Sonicate and filter the solution to remove any undissolved excipients.

-

Chromatographic Analysis: Inject the prepared standard and sample solutions into the HPLC system.

-

Quantification: Identify the N-Formyl palbociclib peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of N-Formyl palbociclib in the sample using the peak area and the calibration curve generated from the standard solutions.

Signaling Pathways and Experimental Workflows

Palbociclib's Mechanism of Action: The CDK4/6-Rb Signaling Pathway

To understand the context in which palbociclib operates, a diagram of its signaling pathway is essential. Palbociclib targets the cyclin D-CDK4/6-Rb axis, a key regulator of the cell cycle.

References

- 1. fda.gov [fda.gov]

- 2. pharma.gally.ch [pharma.gally.ch]

- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]

- 4. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]

- 5. jpionline.org [jpionline.org]

- 6. gmpinsiders.com [gmpinsiders.com]

Methodological & Application

Application Notes and Protocols for the Use of N-Formyl Palbociclib-d8 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (B1678290) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1] During the manufacturing process and storage of palbociclib, impurities and degradation products can form, one of which is N-Formyl palbociclib.[2][3] The quantitative analysis of such impurities is crucial for quality control and ensuring the safety and efficacy of the drug product. Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based bioanalytical methods. N-Formyl palbociclib-d8 (B590852), a deuterated analog of N-Formyl palbociclib, serves as an ideal internal standard for its quantification due to its similar physicochemical properties and distinct mass-to-charge ratio.

This document provides detailed application notes and protocols for the use of N-Formyl palbociclib-d8 in the quantitative analysis of N-Formyl palbociclib in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action of Palbociclib

Palbociclib functions by inhibiting CDK4 and CDK6, which are key regulators of the cell cycle.[1] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inhibiting cancer cell proliferation.[1]

Caption: Palbociclib's mechanism of action, inhibiting the CDK4/6-Rb pathway to block cell cycle progression.

Quantitative Analysis of N-Formyl Palbociclib using LC-MS/MS

This protocol outlines a method for the quantification of N-Formyl palbociclib in a given matrix (e.g., drug substance, plasma) using this compound as an internal standard. The method is adapted from established protocols for palbociclib quantification.[4][5][6][7]

Experimental Workflow

Caption: General workflow for the quantitative analysis of N-Formyl palbociclib using LC-MS/MS.

Materials and Reagents

-

N-Formyl palbociclib reference standard

-

This compound (Internal Standard, IS)

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (B52724) (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Ultrapure water

-

Human plasma (for bioanalytical applications)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Formyl palbociclib and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the N-Formyl palbociclib stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation

Method 1: Protein Precipitation (for plasma samples) [4][5][7]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile or methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Method 2: Solid-Phase Extraction (SPE) (for cleaner extracts) [8][9]

-

Condition an Oasis PRiME HLB cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of the plasma sample (pre-treated with IS) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute as in the protein precipitation method.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 (e.g., XBridge BEH C18, 2.5 µm, 3.0 x 75 mm)[4][10] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium formate |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 - 50 °C[5][6] |

| Injection Volume | 5 - 10 µL |

| Gradient Elution | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration. A typical total run time is 5-10 minutes.[5][8] |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6][8] |

| Capillary Voltage | 0.8 - 3.5 kV[8] |

| Cone Voltage | 25 - 40 V[8] |

| Source Temperature | 120 - 150 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 - 500 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for N-Formyl Palbociclib and this compound

Note: The exact m/z values should be confirmed by infusing the standard solutions into the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Formyl Palbociclib | 476.2 | To be determined | To be optimized |

| This compound (IS) | 484.3 | To be determined | To be optimized |

The precursor ion for N-Formyl palbociclib is based on its molecular weight of 475.55 g/mol ([M+H]+). The precursor ion for this compound is based on a molecular weight of approximately 483.6 g/mol ([M+H]+).[11] The product ions and collision energies need to be optimized experimentally. For palbociclib, a common fragmentation is the loss of the piperazine (B1678402) ring moiety. A similar fragmentation pattern can be expected for N-Formyl palbociclib.

Data Analysis and Quantification

The concentration of N-Formyl palbociclib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of N-Formyl palbociclib in the unknown samples is then interpolated from this calibration curve.

Method Validation

The analytical method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interfering peaks should be observed at the retention times of the analyte and IS in blank matrix samples.

-

Linearity: The calibration curve should demonstrate a linear relationship between concentration and response over the intended analytical range. A correlation coefficient (r²) of >0.99 is typically required.[8][12]

-

Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).[4]

-

Matrix Effect: The ionization of the analyte and IS should not be significantly suppressed or enhanced by the matrix components.

-

Recovery: The efficiency of the extraction procedure should be consistent and reproducible.

-

Stability: The stability of the analyte and IS should be evaluated under various conditions (e.g., bench-top, freeze-thaw, long-term storage).

Conclusion

This document provides a comprehensive framework for the application of this compound as an internal standard in the quantitative analysis of N-Formyl palbociclib by LC-MS/MS. The detailed protocols and validation guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for quality control and pharmacokinetic studies. The provided diagrams offer a clear visualization of the scientific principles and experimental procedures involved.

References

- 1. Pharmacokinetic drug evaluation of palbociclib for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof, and palbociclib preparation and quality control method therefor - Google Patents [patents.google.com]

- 3. CN110997666A - N-formyl palbociclib, preparation method and application thereof, palbociclib preparation and quality control method thereof - Google Patents [patents.google.com]

- 4. research.unipd.it [research.unipd.it]

- 5. journals.plos.org [journals.plos.org]

- 6. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C25H29N7O3 | CID 169449928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Application Notes: N-Formyl Palbociclib-d8 as an Internal Standard for the Bioanalytical Quantification of Palbociclib and its N-Formyl Metabolite by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. It is approved for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] Therapeutic drug monitoring of palbociclib can be beneficial due to its interindividual pharmacokinetic variability and established exposure-toxicity relationships. Accurate and precise quantification of palbociclib and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical monitoring.

N-Formyl palbociclib is a known impurity and metabolite of palbociclib. To ensure accurate quantification and account for matrix effects and variability during sample processing, a stable isotope-labeled internal standard (IS) is essential. N-Formyl palbociclib-d8 (B590852), a deuterated analog of the N-formyl metabolite, serves as an ideal internal standard for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis of both palbociclib and N-formyl palbociclib.

Signaling Pathway of Palbociclib

Palbociclib targets the Cyclin D-CDK4/6-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. In many cancer cells, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Palbociclib selectively inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby inhibiting the transcription of genes required for DNA synthesis and cell cycle progression, ultimately leading to G1 arrest.[1][2][3]

Experimental Protocols

This section outlines a detailed protocol for the quantification of palbociclib and N-formyl palbociclib in human plasma using N-formyl palbociclib-d8 as an internal standard.

Materials and Reagents

-

Palbociclib reference standard

-

N-Formyl palbociclib reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K2EDTA)

LC-MS/MS Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm, or equivalent[4]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of palbociclib, N-formyl palbociclib, and this compound in DMSO.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

Experimental Workflow

LC-MS/MS Conditions

| Parameter | Condition |

| Column | Waters XBridge BEH C18, 2.5 µm, 3.0 x 75 mm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 15% B to 100% B over 8.5 min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Palbociclib | 448.5 | 380.3[5] |

| N-Formyl Palbociclib | 476.5 | 380.3 |

| This compound (IS) | 484.6 | 388.3 |

Note: The MRM transition for N-Formyl Palbociclib is predicted based on the structure. The transition for this compound is inferred from the deuterated palbociclib transition of 456 > 388 m/z, with the addition of the formyl group mass.[4][6][7]

Quantitative Data Summary

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[8]

Calibration Curve

The calibration curve for palbociclib was linear over the concentration range of 1 to 500 ng/mL in human plasma.

Table 2: Calibration Curve Parameters for Palbociclib

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Palbociclib | 1 - 500 | y = 0.0112x + 0.0034 | > 0.997[8] |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 3: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| LQC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| MQC | 50 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| HQC | 400 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

The acceptance criteria for precision (%CV) and accuracy (%Bias) are within ±15% for QC samples and ±20% for the LLOQ, which is consistent with regulatory guidelines.[8][9][10]

Conclusion

This application note provides a detailed protocol for the quantification of palbociclib and its N-formyl metabolite in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for therapeutic drug monitoring, pharmacokinetic research, and other drug development applications. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable bioanalytical results.

References

- 1. onclive.com [onclive.com]

- 2. Profile of palbociclib in the treatment of metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 8. Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Application Note: Quantification of Palbociclib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

Palbociclib (B1678290) is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), approved for the treatment of specific types of breast cancer.[1][2] Accurate quantification of palbociclib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This document provides a detailed protocol for the quantitative analysis of palbociclib in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with palbociclib-d8 (B590852) as the deuterated internal standard.

Introduction: Palbociclib and its Mechanism of Action

Palbociclib is an orally active small molecule inhibitor that specifically targets CDK4 and CDK6.[3] These kinases are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation. Palbociclib works by binding to CDK4 and CDK6, preventing them from forming active complexes with Cyclin D. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb).[3][4] Hypophosphorylated Rb remains active and bound to the E2F transcription factor, thereby blocking the expression of genes required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle.[2][4] The result is a G1 cell cycle arrest and a halt in tumor cell proliferation.[3][4]

Given the interindividual variability in drug levels, therapeutic drug monitoring can be beneficial.[5] The LC-MS/MS method described herein, utilizing a stable isotope-labeled internal standard, represents the gold standard for bioanalytical quantification due to its high selectivity, sensitivity, and accuracy.

Signaling Pathway of Palbociclib

The diagram below illustrates the Cyclin D-CDK4/6-Rb pathway and the inhibitory action of palbociclib.

Caption: Palbociclib inhibits the active Cyclin D-CDK4/6 complex.

Experimental Protocol

This protocol details a method for the quantification of palbociclib in human plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

Materials and Reagents

-

Palbociclib analytical standard (≥98% purity)

-

Palbociclib-d8 (deuterated internal standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Instrumentation

-

Liquid Chromatography: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.[5][6]

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of palbociclib and palbociclib-d8 in methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the palbociclib stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution: Dilute the palbociclib-d8 stock solution with methanol to a final concentration (e.g., 15.5 ng/mL).[7]

Sample Preparation (Protein Precipitation)

The following workflow is a simple and rapid method for sample preparation.[8][9]

Caption: Workflow for plasma sample preparation via protein precipitation.

-

Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[6]

-

Add 150 µL of the internal standard working solution in methanol to precipitate proteins.[6]

-

Vortex the mixture for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge the tubes at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 4-5 µL) into the LC-MS/MS system.[5]

LC-MS/MS Conditions

The following tables summarize the recommended starting conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 3 µm[8] |

| Mobile Phase A | 0.1% Formic Acid in Water[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol[8] |

| Flow Rate | 0.3 - 0.5 mL/min[9] |

| Column Temperature | 40 - 50 °C[5][9] |

| Injection Volume | 5 µL[5] |

| Gradient | A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute palbociclib, followed by a wash and re-equilibration. |

| Total Run Time | ~6.5 minutes[8][9] |

Table 2: Mass Spectrometry Parameters | Parameter | Recommended Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Acquisition Mode | Multiple Reaction Monitoring (MRM) | | Capillary Voltage | 0.8 kV[5] | | Cone Voltage | 25 V[5] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Designation | | Palbociclib | 448.5 | 380.3 | Quantifier[8][10] | | Palbociclib | 448.5 | 337.2 | Qualifier[8] | | Palbociclib-d8 (IS) | 456.5 | 388.3 | Quantifier[9] |

Data and Performance Characteristics

A validated method should meet the criteria set by regulatory bodies like the FDA and EMA. The following table summarizes typical performance characteristics reported in the literature for similar methods.

Table 3: Method Validation Summary

| Parameter | Typical Performance Range |

|---|---|

| Linearity Range | 0.3 - 600 ng/mL[8][10] |

| Correlation Coefficient (r²) | > 0.998[5] |

| Lower Limit of Quantification (LLOQ) | 0.3 - 2.0 ng/mL[5][8] |

| Intra-day Precision (%CV) | < 15% (3.8 - 7.2%)[5] |

| Inter-day Precision (%CV) | < 15% (3.6 - 7.4%)[5] |

| Accuracy (%Bias) | Within ±15% (-14.3% to 14.6%)[11] |

| Extraction Recovery | > 85%[5] |

Conclusion

The LC-MS/MS protocol described provides a sensitive, specific, and reliable method for the quantification of palbociclib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variability in sample processing. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings to implement robust bioanalytical methods for palbociclib.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application | PLOS One [journals.plos.org]

- 9. Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Sample Preparation of N-Formyl Palbociclib-d8 for Bioanalysis

These application notes provide detailed protocols for the extraction of N-Formyl palbociclib-d8 (B590852) from human plasma, a critical step for accurate quantification in pharmacokinetic and drug metabolism studies. While N-Formyl palbociclib (B1678290) is recognized as an impurity and degradant of palbociclib, its deuterated form, N-Formyl palbociclib-d8, can be utilized as an internal standard for the bioanalysis of N-Formyl palbociclib or as a target analyte in specific research contexts. The protocols described herein are adapted from validated methods for palbociclib analysis and are suitable for researchers, scientists, and drug development professionals working on the bioanalysis of palbociclib and its related compounds.